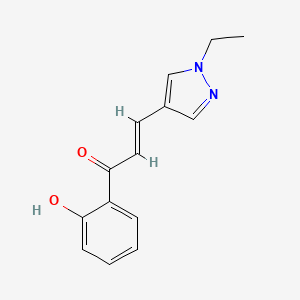

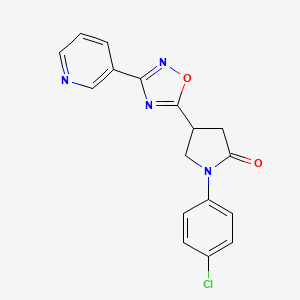

![molecular formula C12H14ClF3N4O B2542027 1-[3-氯-5-(三氟甲基)-2-吡啶基]-4-哌啶甲酰肼 CAS No. 321430-54-0](/img/structure/B2542027.png)

1-[3-氯-5-(三氟甲基)-2-吡啶基]-4-哌啶甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide" is a chemical entity that can be synthesized through various methods involving palladium-catalyzed reactions, cycloadditions, and other synthetic strategies. It is likely to possess a complex molecular structure due to the presence of multiple functional groups, including a pyridinyl ring, a piperidine moiety, and a carbohydrazide linkage. This compound may have applications in medicinal chemistry and could be a precursor or an intermediate in the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyridine and piperidine derivatives has been reported in several studies. For instance, a palladium-catalyzed chemoselective monoarylation of hydrazides has been used to synthesize [1,2,4]triazolo[4,3-a]pyridines, which could be structurally related to the compound . Additionally, cycloaddition reactions have been employed to generate cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, indicating the versatility of piperidine derivatives in chemical synthesis . Furthermore, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the feasibility of introducing piperidine moieties onto a pyridine ring .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar pyridinyl core with a trifluoromethyl group and a chloro substituent, which could influence its electronic properties and reactivity. The piperidine ring attached to the carbohydrazide functionality may introduce conformational flexibility and affect the overall three-dimensional shape of the molecule. Theoretical studies, such as those using DFT calculations, can provide insights into the stability of related tautomeric forms and the conformational preferences of such compounds .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of reactive functional groups. For example, the chloro substituent on the pyridine ring could undergo further substitution reactions, while the carbohydrazide moiety might participate in condensation or cyclization reactions. The piperidine ring could also be involved in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility in organic solvents. The compound's melting point, boiling point, and stability could be influenced by the strength of intermolecular interactions, such as hydrogen bonding, due to the hydrazide group. The electronic properties, such as the dipole moment and electron distribution, would be affected by the electronegative substituents on the pyridine ring .

科学研究应用

Glycine Transporter 1 Inhibition

化合物1-[3-氯-5-(三氟甲基)-2-吡啶基]-4-哌啶甲酰肼显示出作为甘氨酸转运蛋白 1 (GlyT1) 抑制剂的潜力。这种抑制作用可以增加大鼠的脑脊液中甘氨酸的浓度,表明在神经学研究和治疗中具有潜在应用 (Yamamoto 等人,2016).

抗菌和抗癌活性

该化合物已被研究其抗菌和抗癌活性。一些衍生物对金黄色葡萄球菌表现出有效的活性,并对各种肿瘤细胞系表现出广泛的活性,突出了其在医学研究中开发新的治疗剂的潜力 (Bondock & Gieman,2015).

多巴胺 D-2 和血清素 5-HT2 受体亲和力

研究表明,与 1-[3-氯-5-(三氟甲基)-2-吡啶基]-4-哌啶甲酰肼在结构上相关的化合物表现出有效的多巴胺 D-2 和血清素 5-HT2 受体亲和力。这表明在神经和精神疾病的治疗开发中具有潜在应用 (Perregaard 等人,1992).

BSA 结合和分子对接

该化合物已接受 BSA 结合研究和分子对接,表明其在药理研究和药物设计中的潜力。此类研究可以揭示该化合物如何在分子水平与生物靶标相互作用,为新药的开发提供见解 (Iqbal 等人,2020).

新型衍生物的合成

已经对该化合物的衍生物合成进行了研究,证明了其作为有机合成中构建模块的多功能性。这些衍生物可以具有多种生物活性,从而扩展了该化合物在药物开发和其他化学研究领域中的用途 (Khlebnikov 等人,2018).

与碘的相互作用

已经研究了相关化合物与分子碘的相互作用,这在药物化学中很有意义,特别是在抗甲状腺药物的开发中 (Chernov'yants 等人,2011).

未来方向

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the structure and function of these proteins, potentially disrupting cellular processes.

Biochemical Pathways

Given its potential interaction with spectrin-like proteins, it may influence pathways related to cell structure and movement . The downstream effects of these changes could include alterations in cell shape, motility, and division.

Result of Action

Based on its proposed mode of action, it could potentially disrupt the function of spectrin-like proteins, leading to changes in cell structure and function .

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPNKLNGDMJWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

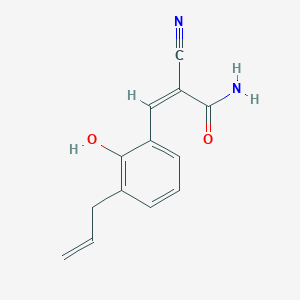

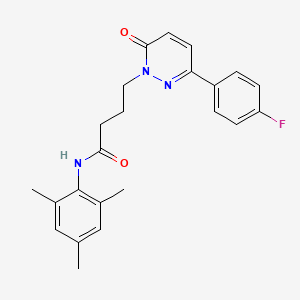

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)

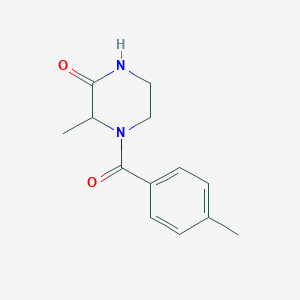

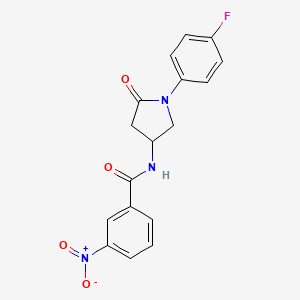

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)

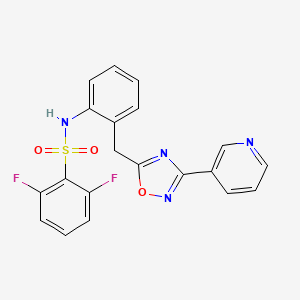

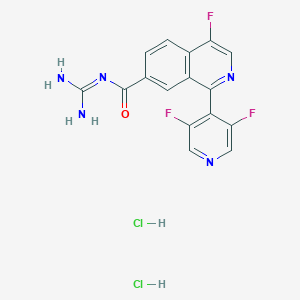

![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)